![molecular formula C19H28N2O5S B4190371 N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide](/img/structure/B4190371.png)
N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide
Overview
Description
N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide, also known as CPP-115, is a prodrug of the GABA aminotransferase inhibitor vigabatrin. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide inhibits the enzyme GABA aminotransferase, which is responsible for the degradation of GABA in the brain. By inhibiting this enzyme, N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide increases the levels of GABA in the brain, which leads to the suppression of seizures and the reduction of drug-seeking behavior.
Biochemical and Physiological Effects:
N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide has been shown to increase GABA levels in the brain, which leads to the suppression of seizures and the reduction of drug-seeking behavior. N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide has also been shown to reduce anxiety-like behavior in animal models. In addition, N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide has been shown to have analgesic effects in animal models of neuropathic pain.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide in lab experiments is its specificity for GABA aminotransferase inhibition. N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide has been shown to be highly selective for GABA aminotransferase and does not affect other enzymes in the brain. However, one limitation of using N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide in lab experiments is its poor solubility in water, which can make it difficult to administer in animal models.
Future Directions
There are several future directions for the study of N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide. One direction is the development of more water-soluble forms of N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide to improve its administration in animal models. Another direction is the study of N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide in human clinical trials for the treatment of epilepsy, addiction, and anxiety. Finally, the study of N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide in combination with other drugs for the treatment of neurological disorders is another future direction.
Scientific Research Applications
N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide has been studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. In animal models, N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide has been shown to increase GABA levels in the brain, which leads to the suppression of seizures and the reduction of drug-seeking behavior. N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide has also been studied for its potential use in the treatment of neuropathic pain.
properties
IUPAC Name |
N-cyclohexyl-1-(3,4-dimethoxyphenyl)sulfonylpyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S/c1-25-17-11-10-15(13-18(17)26-2)27(23,24)21-12-6-9-16(21)19(22)20-14-7-4-3-5-8-14/h10-11,13-14,16H,3-9,12H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXLLQNHAPNTKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3CCCCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1-(3,4-dimethoxyphenyl)sulfonylpyrrolidine-2-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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